

Application Note: Synthesis of Gamma-Peptides Containing (1R,3R)-Cyclopentane Scaffolds

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Compound of Interest

Compound Name: (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid

Cat. No.: B7766327

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Introduction & Mechanistic Rationale

Gamma-peptides (

-peptides) extend the peptide backbone by two carbon atoms relative to

-peptides. While flexible acyclic

-peptides often suffer from entropic penalties during folding, cyclically constrained scaffolds like (1R,3R)-3-ACPC pre-organize the backbone torsion angles (

- ,
-).
- Why (1R,3R)-3-ACPC? The trans-relationship between the amino and carboxyl groups on the cyclopentane ring enforces specific dihedral constraints that promote the formation of stable secondary structures, such as the 14-helix or 12-helix (depending on solvent and sequence), which are distinct from the helices formed by

-peptides.

- Stereochemical Control: Accessing the pure (1R,3R) enantiomer is critical. Racemic mixtures lead to disordered aggregates. This protocol utilizes a lipase-catalyzed kinetic resolution to ensure >99% enantiomeric excess (ee).

Module A: Monomer Synthesis Protocol

The synthesis of the Fmoc-protected monomer, (1R,3R)-Fmoc-3-ACPC, is the bottleneck in this workflow. We employ a chemoenzymatic route using *Candida antarctica* Lipase B (CAL-B) for scalability and optical purity.

Reagents & Equipment

- Starting Material: (\pm)-trans-3-aminocyclopentanecarboxylic acid (commercially available or synthesized via reduction of 3-oxocyclopentanecarboxylic acid oxime).
- Enzyme: Immobilized CAL-B (Novozym 435).
- Solvents: Diisopropyl ether (DIPE), Ethanol, Dichloromethane (DCM).
- Reagents: Thionyl chloride, Fmoc-OSu, NaHCO₃.

Step-by-Step Synthesis Workflow

Step 1: Esterification

- Suspend (\pm)-trans-3-aminocyclopentanecarboxylic acid (10 g) in dry ethanol (100 mL).
- Cool to 0°C and dropwise add thionyl chloride (1.5 eq).
- Reflux for 4 hours.
- Concentrate in vacuo to yield (\pm)-trans-3-aminocyclopentanecarboxylic acid ethyl ester hydrochloride.

Step 2: Enzymatic Kinetic Resolution (The Critical Step)

Rationale: CAL-B selectively hydrolyzes the ester of the (1S,3S)-enantiomer, leaving the desired (1R,3R)-ester intact (or vice versa depending on specific conditions; the protocol below

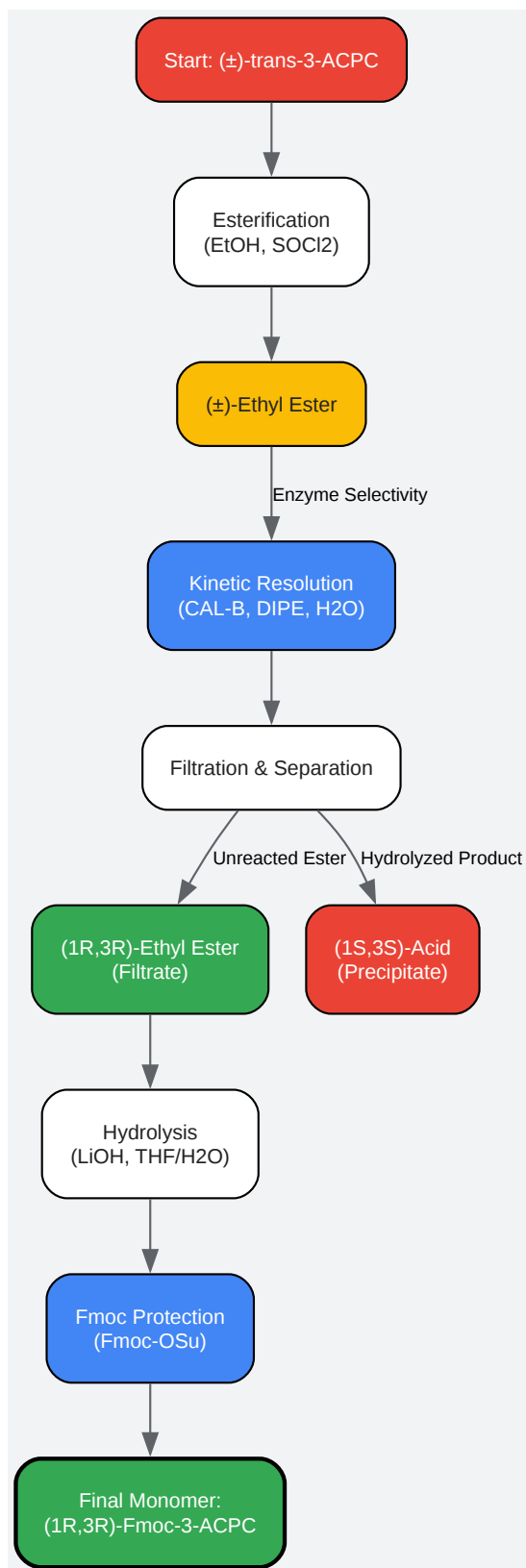
assumes the "E-selective" hydrolysis of the unwanted enantiomer).

- Neutralize the ester salt with NaHCO₃/water, extract with DCM, and dry to get the free amine ester.
- Dissolve the racemic free amine ester in DIPE (0.1 M).
- Add Novozym 435 (200 mg per mmol substrate) and water (1 eq) as the nucleophile.
- Incubate at 30°C with orbital shaking (200 rpm).
- Monitoring: Monitor conversion via chiral HPLC (Chiralpak AD-H column). Stop reaction exactly at 50% conversion (typically 24-48 hours).
- Workup: Filter off the enzyme.^[1]
 - Precipitate: Contains the hydrolyzed (1S,3S)-acid (unwanted).
 - Filtrate: Contains the unreacted (1R,3R)-ethyl ester (Target).
- Concentrate the filtrate to yield optically pure (1R,3R)-ester (>99% ee).

Step 3: Hydrolysis & Fmoc Protection

- Hydrolyze the (1R,3R)-ester using LiOH (2 eq) in THF/H₂O (1:1) at 0°C for 2 hours.
- Adjust pH to 8.0.
- Add Fmoc-OSu (1.1 eq) dissolved in dioxane.
- Stir at RT for 12 hours.
- Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate.
- Purify via flash chromatography (Hexane/EtOAc).
- Yield: White powder, (1R,3R)-Fmoc-3-ACPC.

Visualization: Chemoenzymatic Workflow



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Figure 1: Chemoenzymatic route to enantiopure (1R,3R)-Fmoc-3-ACPC utilizing lipase-catalyzed kinetic resolution.

Module B: Solid Phase Peptide Synthesis (SPPS)

Gamma-peptides are sterically more demanding than

-peptides. Standard protocols often fail due to slow coupling kinetics and on-resin aggregation. This protocol utilizes Microwave-Assisted SPPS to drive reactions to completion.

Resin Selection[2][3]

- Rink Amide MBHA Resin: Preferred for C-terminal amides (prevents diketopiperazine formation).
- Wang Resin: Use for C-terminal acids, but requires careful handling to avoid premature cleavage.

Coupling Reagents

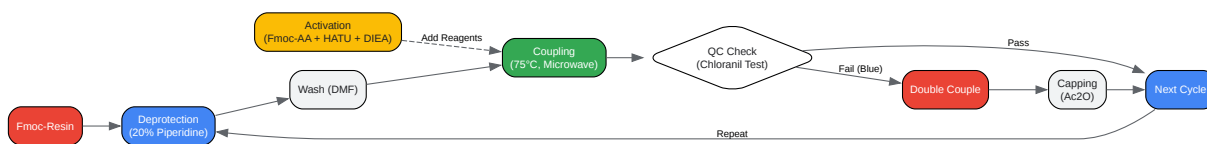
- Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior to HBTU for hindered -amino acids.
- Base: DIEA (Diisopropylethylamine).[2]
- Additive: HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization (though less critical for cyclic residues) and enhance rate.

Microwave SPPS Protocol (0.1 mmol scale)

Step	Operation	Reagent/Condition	Time/Cycles
1	Swelling	DCM	20 min (RT)
2	Fmoc Deprotection	20% Piperidine in DMF (0.1 M HOBT added to suppress aspartimide-like side reactions)	2 min (75°C, MW) + 4 min (75°C, MW)
3	Wash	DMF	4 x 30 sec
4	Coupling	(1R,3R)-Fmoc-3-ACPC (3 eq), HATU (2.9 eq), DIEA (6 eq) in NMP	10 min (75°C, MW)
5	Double Coupling	Repeat Step 4 (Mandatory for >4 residues)	10 min (75°C, MW)
6	Capping	Acetic Anhydride/DIEA/DMF (10:5:85)	2 min (RT)
7	Wash	DMF	4 x 30 sec
8	Cleavage	TFA/TIS/H ₂ O (95:2.5:2.5)	2 hours (RT)

Critical Note on Aggregation: Gamma-peptides containing cyclopentane rings are prone to forming stable secondary structures on-resin. If coupling efficiency drops (monitored via Kaiser test or Chloranil test for secondary amines), switch solvent to NMP or use LiCl (0.4M) in DMF to disrupt H-bonds.

Visualization: SPPS Cycle



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Figure 2: Microwave-assisted SPPS cycle optimized for hindered gamma-amino acids.

Characterization & Quality Control Circular Dichroism (CD) Spectroscopy

The hallmark of success is the observation of specific secondary structures.

- Sample Preparation: 0.1 - 1.0 mM peptide in Methanol or Water.
- Signature:
 - 14-Helix: Typically shows a maximum around 200-205 nm and a minimum around 220-225 nm (exact values depend on side-chain substitution).
 - 12-Helix: Often associated with a maximum near 205 nm and a minimum near 220 nm, but intensity ratios differ from -helices.
 - Note: The (1R,3R) stereochemistry in -peptides often favors the 14-helix or related sheet-like structures depending on the oligomer length [1, 3].

Mass Spectrometry[5]

- Method: ESI-MS or MALDI-TOF.[3]

- Expectation: Gamma-peptides ionize well. Look for $[M+H]^+$ and $[M+Na]^+$ adducts.
- Troubleshooting: If mass is +16 or +32, check for Methionine oxidation (if present) or incomplete removal of protecting groups.

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